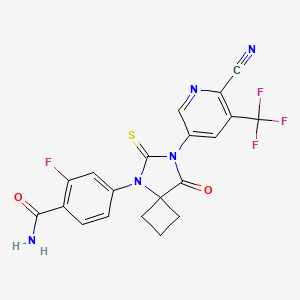

N-Desméthylapalutamide

Vue d'ensemble

Description

Le N-Désméthyl-Apalutamide est un anti-androgène non stéroïdien et le principal métabolite actif de l'apalutamide. L'apalutamide est utilisé comme agent antinéoplasique hormonal dans le traitement du cancer de la prostate métastatique. Le N-Désméthyl-Apalutamide présente une activité similaire à celle de l'apalutamide et circule à des concentrations comparables pendant la thérapie par l'apalutamide .

Applications De Recherche Scientifique

N-Desmethyl-Apalutamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.

Biology: The compound is studied for its role in androgen receptor inhibition and its effects on cellular processes.

Mécanisme D'action

Target of Action

N-Desmethylapalutamide is a nonsteroidal antiandrogen (NSAA) and the major active metabolite of apalutamide . The primary target of N-Desmethylapalutamide is the androgen receptor (AR), a nuclear receptor that plays a crucial role in the development and progression of prostate cancer .

Mode of Action

N-Desmethylapalutamide acts as an antagonist of the androgen receptor. It selectively binds to the ligand-binding domain of the androgen receptor, blocking its nuclear translocation and preventing it from binding to androgen response elements . This inhibits the transcription of AR gene targets in prostate tumors, thereby blocking the effect of androgens that promote tumor growth .

Biochemical Pathways

The action of N-Desmethylapalutamide affects the androgen signaling pathway. By inhibiting the androgen receptor, N-Desmethylapalutamide prevents the activation of genes that are regulated by androgens. This leads to a decrease in the expression of genes that promote cell growth and survival, thereby inhibiting the growth of prostate cancer cells .

Pharmacokinetics

N-Desmethylapalutamide is predominantly eliminated by metabolic clearance, with the formation of N-Desmethylapalutamide mediated predominantly by cytochrome P450 (CYP) 2C8 and, to a lesser extent, CYP3A4 . Both N-Desmethylapalutamide and apalutamide act as inducers of human CYP3A4 and CYP2B6 enzymes in vitro via activation of PXR (pregnane X receptor)/CAR . After 4 weeks of treatment, more than 95% of steady-state exposure of apalutamide and N-Desmethylapalutamide is reached .

Result of Action

The antagonistic action of N-Desmethylapalutamide on the androgen receptor leads to a reduction in tumor growth and induces apoptosis of tumor cells, leading to decreased tumor volume . In clinical studies, N-Desmethylapalutamide has shown evidence of antitumor activity in patients with metastatic castration-resistant prostate cancer .

Action Environment

The action of N-Desmethylapalutamide can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of N-Desmethylapalutamide. As N-Desmethylapalutamide is metabolized by CYP2C8 and CYP3A4, drugs that inhibit or induce these enzymes can alter the plasma concentrations of N-Desmethylapalutamide . No major changes in the pharmacokinetics of apalutamide or pharmacologically active moieties are expected with strong cyp3a4/cyp2c8 inhibitors/inducers .

Analyse Biochimique

Biochemical Properties

N-Desmethylapalutamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with androgen receptors, inhibiting their activity and thereby reducing the effects of androgens in the body . This interaction is essential in the treatment of prostate cancer, as it helps to inhibit the growth of cancer cells that rely on androgens for proliferation. Additionally, N-Desmethylapalutamide is involved in the induction of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, via activation of the pregnane X receptor (PXR) and constitutive androstane receptor (CAR) .

Cellular Effects

N-Desmethylapalutamide has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting androgen receptor signaling pathways, which are crucial for the growth and survival of prostate cancer cells . This inhibition leads to a decrease in gene expression related to cell proliferation and survival, ultimately resulting in reduced cancer cell growth. Furthermore, N-Desmethylapalutamide affects cellular metabolism by altering the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of N-Desmethylapalutamide involves its binding to androgen receptors, preventing the activation of these receptors by androgens . This binding inhibits the transcription of androgen-responsive genes, which are essential for the growth and survival of prostate cancer cells. Additionally, N-Desmethylapalutamide acts as an inducer of cytochrome P450 enzymes, specifically CYP3A4 and CYP2B6, through the activation of PXR and CAR . This induction leads to increased metabolism and clearance of various drugs and endogenous compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethylapalutamide change over time. The compound is stable and maintains its activity over extended periods, allowing for consistent results in in vitro and in vivo studies . Long-term exposure to N-Desmethylapalutamide can lead to adaptive changes in cellular function, such as the upregulation of drug-metabolizing enzymes and alterations in gene expression . These changes can impact the efficacy and safety of the compound in long-term treatments.

Dosage Effects in Animal Models

The effects of N-Desmethylapalutamide vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits androgen receptor signaling and reduces prostate cancer cell growth . At higher doses, N-Desmethylapalutamide can cause toxic or adverse effects, such as liver toxicity and alterations in metabolic pathways . These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

N-Desmethylapalutamide is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound is metabolized in the liver by CYP2C8 and CYP3A4, leading to the formation of various metabolites . Additionally, N-Desmethylapalutamide acts as an inducer of CYP3A4 and CYP2B6, which can impact the metabolism of other drugs and endogenous compounds . These interactions can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound.

Transport and Distribution

N-Desmethylapalutamide is transported and distributed within cells and tissues through various transporters and binding proteins . The compound exhibits high protein binding (95%), which influences its distribution and accumulation in different tissues . Additionally, N-Desmethylapalutamide interacts with organic cation transporter 2 (OCT2), organic anion transporter 3 (OAT3), and multidrug and toxin extrusion (MATE) transporters, affecting its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of N-Desmethylapalutamide is primarily within the cytoplasm, where it interacts with androgen receptors . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to androgen receptors to exert its effects. Additionally, N-Desmethylapalutamide may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le N-Désméthyl-Apalutamide est formé à partir de l'apalutamide dans le foie par l'action des enzymes du cytochrome P450, en particulier CYP2C8 et CYP3A4 . La voie de synthèse implique la déméthylation de l'apalutamide, qui est un processus complexe nécessitant des conditions de réaction et des catalyseurs spécifiques.

Méthodes de production industrielle : La production industrielle du N-Désméthyl-Apalutamide implique la synthèse à grande échelle de l'apalutamide suivie de sa conversion métabolique. Le processus est optimisé pour assurer un rendement et une pureté élevés, utilisant des techniques avancées en synthèse organique et en biotransformation .

Analyse Des Réactions Chimiques

Types de réactions : Le N-Désméthyl-Apalutamide subit principalement des réactions métaboliques, notamment l'oxydation et la réduction. Le composé est métabolisé par les enzymes du cytochrome P450, conduisant à divers produits d'oxydation .

Réactifs et conditions courants : Les réactions métaboliques impliquent des enzymes telles que CYP2C8 et CYP3A4, qui facilitent les processus d'oxydation et de réduction. Ces réactions se produisent généralement dans des conditions physiologiques au sein du foie .

Principaux produits : Les principaux produits formés à partir des réactions métaboliques du N-Désméthyl-Apalutamide comprennent divers métabolites oxydés. Ces métabolites sont ensuite traités et excrétés par l'organisme .

4. Applications de recherche scientifique

Le N-Désméthyl-Apalutamide a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé comme composé de référence dans l'étude des voies métaboliques et de la cinétique enzymatique.

Biologie : Le composé est étudié pour son rôle dans l'inhibition du récepteur des androgènes et ses effets sur les processus cellulaires.

5. Mécanisme d'action

Le N-Désméthyl-Apalutamide exerce ses effets en se liant au domaine de liaison du ligand du récepteur des androgènes, bloquant la translocation nucléaire du récepteur des androgènes, la liaison à l'ADN et la transcription des cibles génétiques du récepteur des androgènes. Cela conduit à une réduction de la prolifération des cellules tumorales et à une augmentation de l'apoptose, diminuant ainsi le volume tumoral . Le composé est formé à partir de l'apalutamide dans le foie par les enzymes du cytochrome P450 CYP2C8 et CYP3A4 .

Composés similaires :

Apalutamide : Le composé parent, utilisé comme agent antinéoplasique hormonal.

Enzalutamide : Un autre anti-androgène non stéroïdien avec des mécanismes d'action similaires.

Darolutamide : Un anti-androgène non stéroïdien avec une structure chimique et un profil pharmacocinétique légèrement différents.

Unicité : Le N-Désméthyl-Apalutamide est unique en raison de sa formation en tant que principal métabolite actif de l'apalutamide. Il présente une activité similaire à celle de l'apalutamide et circule à des concentrations comparables pendant la thérapie, ce qui en fait un élément essentiel de l'efficacité globale du traitement par l'apalutamide .

Comparaison Avec Des Composés Similaires

Apalutamide: The parent compound, used as a hormonal antineoplastic agent.

Enzalutamide: Another nonsteroidal antiandrogen with similar mechanisms of action.

Darolutamide: A nonsteroidal antiandrogen with a slightly different chemical structure and pharmacokinetic profile.

Uniqueness: N-Desmethyl-Apalutamide is unique due to its formation as a major active metabolite of apalutamide. It exhibits similar activity to apalutamide and circulates at comparable concentrations during therapy, making it a critical component in the overall efficacy of apalutamide treatment .

Activité Biologique

N-Desmethylapalutamide, a significant active metabolite of apalutamide, plays a crucial role in the therapeutic landscape for prostate cancer, particularly in patients with high-risk non-metastatic castration-resistant prostate cancer (NM-CRPC). This compound exhibits distinct biological activities, primarily through its interaction with androgen receptors, which are pivotal in the progression of prostate cancer.

N-Desmethylapalutamide has the following chemical characteristics:

| Property | Details |

|---|---|

| Common Name | N-Desmethyl Apalutamide |

| CAS Number | 1332391-11-3 |

| Molecular Formula | CHFNOS |

| Molecular Weight | 463.41 g/mol |

| CYP Enzyme Induction | Moderate to strong inducer of CYP3A4 and CYP2B6 |

N-Desmethylapalutamide is noted to be a less potent antagonist of the androgen receptor compared to its parent compound, apalutamide, contributing approximately one-third of the overall activity of apalutamide in clinical settings .

N-Desmethylapalutamide functions primarily by antagonizing androgen receptors, thereby inhibiting the action of androgens (male hormones) that can promote the growth of prostate cancer cells. This mechanism is crucial in managing prostate cancer progression.

Pharmacokinetics

Research has shown that N-desmethylapalutamide's pharmacokinetic profile includes:

- Absorption and Distribution : Following oral administration of apalutamide, N-desmethylapalutamide reaches steady-state concentrations after approximately four weeks. The apparent clearance rate is around 1.5 L/h, indicating slow elimination from the body .

- Exposure Response Relationships : In a study involving 1,207 patients from the SPARTAN trial, no statistically significant relationship was found between the exposure levels of N-desmethylapalutamide and metastasis-free survival (MFS). However, higher exposure levels were associated with an increased incidence of treatment-emergent adverse events such as skin rash and weight loss .

SPARTAN Study Insights

The SPARTAN study evaluated apalutamide and its metabolite in patients with NM-CRPC. Key findings include:

- Patient Demographics : The study included 806 patients receiving apalutamide and 401 on placebo.

- Dose Adjustments : Approximately 21% of patients required dose reductions due to adverse effects, highlighting the importance of monitoring plasma concentrations to manage side effects effectively .

Population Pharmacokinetics

A comprehensive analysis pooled data from multiple studies involving 1,092 subjects. The results indicated:

- Inter-individual Variability : There was low variability in apparent clearance rates (<20%), suggesting consistent pharmacokinetic behavior across different populations.

- Health Status Correlation : Factors such as health status, body weight, and albumin concentration were identified as influencing pharmacokinetics but had minimal clinical relevance .

Efficacy Case Study

In a case series involving patients treated with apalutamide:

- Patients demonstrated a significant delay in disease progression when treated with recommended doses.

- Monitoring plasma levels of both apalutamide and N-desmethylapalutamide allowed for timely adjustments in therapy to mitigate adverse effects while maintaining efficacy.

Safety Case Study

A retrospective analysis highlighted that:

- Patients exhibiting higher levels of N-desmethylapalutamide reported more frequent adverse events.

- Clinical management strategies focused on dose adjustments based on plasma concentration monitoring improved patient outcomes without compromising treatment efficacy.

Propriétés

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4N5O2S/c21-14-7-10(2-3-12(14)16(26)30)29-18(32)28(17(31)19(29)4-1-5-19)11-6-13(20(22,23)24)15(8-25)27-9-11/h2-3,6-7,9H,1,4-5H2,(H2,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANHOAPFBHUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)N)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336279 | |

| Record name | N-Desmethylapalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332391-11-3 | |

| Record name | N-Desmethylapalutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylapalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLAPALUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13RV85F63R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between N-Desmethyl-Apalutamide exposure and the efficacy of Apalutamide in patients with nonmetastatic castration-resistant prostate cancer?

A: Research suggests that within the typical exposure range observed in patients taking the recommended 240 mg daily dose of Apalutamide, there is no statistically significant relationship between the exposure levels of N-Desmethyl-Apalutamide (the active metabolite of Apalutamide) and the time to metastasis. This observation suggests that the standard dosage of Apalutamide provides consistent efficacy across the patient population studied in the SPARTAN trial, regardless of individual variations in metabolite exposure [].

Q2: Does the exposure level of N-Desmethyl-Apalutamide correlate with any safety concerns in patients taking Apalutamide?

A: While the SPARTAN study [] did not find a link between N-Desmethyl-Apalutamide exposure and metastasis-free survival, it did observe a statistically significant association between higher Apalutamide exposure (and by extension, likely higher levels of its active metabolite) and specific adverse events, namely skin rash and weight loss. This finding underscores the importance of monitoring for these side effects in individuals prescribed Apalutamide and supports dose adjustments as needed to manage tolerability.

Q3: Is there any research exploring the pharmacokinetics of N-Desmethyl-Apalutamide in different patient populations?

A: While the specific details haven't been provided in the summaries, research exists that investigates the population pharmacokinetics of both Apalutamide and its active metabolite, N-Desmethyl-Apalutamide, in both healthy individuals and those diagnosed with castration-resistant prostate cancer []. This type of research is essential for understanding how the drug and its metabolite are absorbed, distributed, metabolized, and excreted by the body, which can be influenced by factors like age, genetics, and disease state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.